Angiotensin (1-9): A Comprehensive Technical Guide to its Biological Functions and Activities
Angiotensin (1-9): A Comprehensive Technical Guide to its Biological Functions and Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin (1-9) [Ang-(1-9)] is a nonapeptide of the Renin-Angiotensin System (RAS) that is increasingly recognized for its counter-regulatory role against the classical pressor and pro-hypertrophic actions of Angiotensin II (Ang II). Formed from Angiotensin I (Ang I) by the action of Angiotensin-Converting Enzyme 2 (ACE2), Ang-(1-9) exerts a range of protective cardiovascular effects, including antihypertensive, anti-hypertrophic, and anti-fibrotic activities. These effects are primarily mediated through the Angiotensin II Type 2 receptor (AT2R), triggering downstream signaling cascades involving nitric oxide (NO) production, inhibition of the RhoA/Rho kinase (ROCK) pathway, and activation of Protein Kinase A (PKA). This technical guide provides an in-depth overview of the biological functions of Ang-(1-9), supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of its key signaling pathways.
Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular homeostasis. While the classical ACE/Ang II/AT1R axis is well-characterized for its role in vasoconstriction, sodium retention, and cellular growth, the discovery of alternative pathways has revealed a more complex and nuanced system. A key component of this counter-regulatory axis is Angiotensin (1-9), a peptide with significant therapeutic potential. Unlike the biologically inert Angiotensin I from which it is derived, Ang-(1-9) is an active signaling molecule with beneficial cardiovascular properties.[1][2] Its production is favored under conditions of ACE inhibition, suggesting a potential synergistic role with existing RAS-blocking therapies.[3]
Biochemical Formation and Metabolism
Ang-(1-9) is generated from Angiotensin I through the carboxypeptidase activity of ACE2, which cleaves a single leucine (B10760876) residue from the C-terminus of Ang I.[4][5] Subsequently, Ang-(1-9) can be converted to the vasodilatory peptide Angiotensin (1-7) by the action of Angiotensin-Converting Enzyme (ACE) and other peptidases.[4]
Quantitative Data on Angiotensin (1-9) Interactions and Effects
The biological activity of Ang-(1-9) is underpinned by its specific interactions with receptors and enzymes, and its quantifiable effects in preclinical models.
Table 1: Receptor Binding Affinity and Enzyme Kinetics
| Parameter | Value | Target | Method |
| Binding Affinity (Kd) | |||
| Angiotensin (1-9) | 5.95 x 10⁻⁶ M | AT2 Receptor | Surface Plasmon Resonance |
| Enzyme Kinetics (kcat/Km) | |||
| ACE2 on Angiotensin I | 3.3 x 10⁴ M⁻¹s⁻¹ | Formation of Ang-(1-9) | Fluorogenic Substrate Assay |
| ACE on Angiotensin (1-9) | 6.8 x 10⁴ M⁻¹s⁻¹ | Formation of Ang-(1-7) | Fluorogenic Substrate Assay |
Data compiled from multiple sources.
Table 2: In Vivo Efficacy in Hypertensive Rat Models
| Parameter | Effect | Dose/Model |
| Blood Pressure Reduction | 50 mmHg decrease in Systolic Blood Pressure | Spontaneously Hypertensive Rats (SHR) |
| Anti-Hypertrophic Effect | 33% reduction in cardiomyocyte area | Norepinephrine-induced hypertrophy model |
| 38% reduction in cardiomyocyte perimeter | Norepinephrine-induced hypertrophy model | |
| Anti-Fibrotic Effect | 50% reduction in cardiac fibrosis | Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) |
Data compiled from multiple sources including[3][6][7].
Key Biological Functions and Mechanisms of Action
Ang-(1-9) exerts a range of protective cardiovascular effects, primarily through its interaction with the AT2R.
Antihypertensive Effects
Chronic infusion of Ang-(1-9) has been shown to reduce blood pressure in various experimental models of hypertension.[8] This effect is mediated by the AT2R and is associated with increased vasodilation. One of the key mechanisms is the enhancement of nitric oxide (NO) bioavailability through the activation of endothelial nitric oxide synthase (eNOS).[9][10]
Anti-Hypertrophic and Anti-Fibrotic Effects
Ang-(1-9) has demonstrated significant anti-hypertrophic effects in both in vitro and in vivo models of cardiac hypertrophy.[5][6][11] It can prevent the increase in cardiomyocyte size induced by pro-hypertrophic stimuli like norepinephrine (B1679862) and Ang II.[5][6] Furthermore, Ang-(1-9) reduces cardiac fibrosis by inhibiting collagen deposition and the proliferation of cardiac fibroblasts.[3][12]
Signaling Pathways
The biological activities of Ang-(1-9) are mediated by distinct intracellular signaling pathways initiated by the activation of the AT2R.
Activation of the AT2R by Ang-(1-9) leads to the stimulation of eNOS, resulting in increased production of NO.[9] NO then diffuses to vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to cGMP production and subsequent vasodilation.
Ang-(1-9) has been shown to counteract the pro-hypertrophic and pro-fibrotic signaling of Ang II by inhibiting the RhoA/ROCK pathway.[13][14] This pathway is a key regulator of cell growth, migration, and contraction in vascular smooth muscle cells and cardiac fibroblasts.
Recent studies have elucidated a novel mechanism for the anti-hypertrophic effects of Ang-(1-9) involving the regulation of mitochondrial dynamics through a PKA-dependent pathway. Ang-(1-9) upregulates miR-129, which in turn downregulates the protein kinase A inhibitor (PKIA), leading to increased PKA activity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of Angiotensin (1-9).
Radioligand Binding Assay for AT2 Receptor Affinity
This protocol describes a method to determine the binding affinity (Kd) of Ang-(1-9) for the AT2 receptor using a competitive radioligand binding assay.[15][16][17][18][19]
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Materials:
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Membrane preparations from cells or tissues expressing the AT2 receptor.
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Radiolabeled ligand (e.g., ¹²⁵I-[Sar¹, Ile⁸]Ang II).
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Unlabeled Ang-(1-9) for competition.
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Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
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Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold).
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Glass fiber filters (e.g., Whatman GF/C).
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Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled Ang-(1-9) in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or unlabeled Ang-(1-9) at various concentrations (for competition).
-
Add 50 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd).
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Add 100 µL of the membrane preparation (containing a known amount of protein, e.g., 20-50 µg).
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Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled Ang II (e.g., 10 µM).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC₅₀ value for Ang-(1-9) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
ACE2 Enzyme Activity Assay
This protocol outlines a method to measure the kinetic parameters of ACE2-mediated conversion of a fluorogenic substrate.[20][21][22][23][24]
-
Materials:
-
Recombinant human ACE2.
-
Fluorogenic ACE2 substrate (e.g., Mca-Ala-Pro-Lys(Dnp)-OH).
-
Assay Buffer: 100 mM Tris-HCl, 600 mM NaCl, 10 µM ZnCl₂, pH 7.5.
-
ACE2 inhibitor (e.g., MLN-4760) for determining specific activity.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the fluorogenic substrate in assay buffer.
-
Add 50 µL of each substrate dilution to the wells of the 96-well plate.
-
To determine specific activity, add the ACE2 inhibitor to a parallel set of wells.
-
Initiate the reaction by adding 50 µL of a fixed concentration of recombinant ACE2 to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at room temperature.
-
The rate of substrate hydrolysis (initial velocity, V₀) is determined from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
In Vivo Hemodynamic Measurement using Pressure-Volume (PV) Loop Analysis
This protocol provides a method for assessing the in vivo effects of Ang-(1-9) on cardiac function in anesthetized rats using a pressure-volume catheter.[1][2][4][25][26]
-
Materials:
-
Anesthetized, ventilated rats.
-
Pressure-volume catheter (e.g., Millar SPR-838).
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PV loop data acquisition and analysis software.
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Surgical instruments for catheter insertion.
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Osmotic minipump for chronic Ang-(1-9) infusion.
-
-
Procedure:
-
Anesthetize the rat and maintain a stable plane of anesthesia.
-
Surgically expose the right carotid artery.
-
Insert the pressure-volume catheter into the right carotid artery and advance it into the left ventricle. Correct placement is confirmed by the characteristic pressure and volume waveforms.
-
Allow the animal to stabilize for a period before recording baseline hemodynamic data.
-
Record steady-state PV loops.
-
For chronic studies, implant an osmotic minipump to deliver Ang-(1-9) or vehicle over a specified period (e.g., 2-4 weeks).
-
At the end of the treatment period, repeat the PV loop measurements.
-
Perform inferior vena cava (IVC) occlusions to obtain load-independent measures of cardiac contractility (End-Systolic Pressure-Volume Relationship, ESPVR) and diastolic function (End-Diastolic Pressure-Volume Relationship, EDPVR).
-
Analyze the PV loop data to determine parameters such as heart rate, systolic and diastolic blood pressure, ejection fraction, stroke volume, cardiac output, ESPVR, and EDPVR.
-
Conclusion
Angiotensin (1-9) is emerging as a key beneficial peptide within the Renin-Angiotensin System, offering a counter-regulatory balance to the detrimental effects of Angiotensin II. Its antihypertensive, anti-hypertrophic, and anti-fibrotic properties, mediated primarily through the AT2 receptor, highlight its potential as a therapeutic agent for cardiovascular diseases. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the physiological roles of Ang-(1-9) and explore its therapeutic applications. Further research is warranted to fully understand its downstream signaling and to translate the promising preclinical findings into clinical practice.
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